Higher Quantum Yield than Phenylalanine
4-Cyanophenylalanine (the core structure of Boc-Phe(4-CN)-OH after deprotection) demonstrates significantly enhanced fluorescence properties compared to the natural amino acid phenylalanine. This enhancement is crucial for its utility as an intrinsic fluorescent probe in peptides and proteins [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) |
|---|---|
| Target Compound Data | ~5x that of phenylalanine (approximate relative value) |
| Comparator Or Baseline | Phenylalanine (Phe) |
| Quantified Difference | Fluorescence quantum yield of PheCN is nearly five times larger than that of phenylalanine. |
| Conditions | Reported in studies comparing the photophysical properties of p-cyanophenylalanine to natural aromatic amino acids. |
Why This Matters
A higher quantum yield provides a stronger and more reliable signal for fluorescence-based assays, improving the sensitivity of techniques like FRET and enabling the study of biomolecular interactions with minimal background interference.
- [1] Martin, J. P., Fetto, N. R., & Tucker, M. J. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 18(30), 20750-20757. View Source
